molecular formula C11H6ClFN2 B1428490 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile CAS No. 1240948-72-4

2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

Cat. No.: B1428490
CAS No.: 1240948-72-4
M. Wt: 220.63 g/mol
InChI Key: YTRFYXSOSNPMDK-UHFFFAOYSA-N
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Description

2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile is a critical synthetic intermediate in the production of Vonoprazan Fumarate (TAK-438), a potassium-competitive acid blocker (P-CAB) used in the treatment of acid-related gastrointestinal diseases . Its primary research application lies in its role as a versatile precursor in multi-step organic synthesis. It is specifically designed for the construction of the pyrrole core structure of the Vonoprazan molecule, undergoing strategic transformations such as palladium-catalyzed reductive dechlorination to yield 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, a direct precursor to the active pharmaceutical ingredient . The controlled manipulation of this compound is a key focus in process chemistry, with research aimed at optimizing synthetic routes to minimize the formation of process-related impurities, such as defluorinated byproducts, thereby ensuring high purity and yield in the final active pharmaceutical ingredient . As a high-value building block, it is of significant interest to researchers in pharmaceutical development and process chemistry for the refinement of synthetic methodologies and the scale-up of Vonoprazan Fumarate manufacturing.

Properties

IUPAC Name

2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFN2/c12-11-7(6-14)5-10(15-11)8-3-1-2-4-9(8)13/h1-5,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRFYXSOSNPMDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(N2)Cl)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile typically involves the reaction of 2-fluorobenzaldehyde with 2-chloro-3-cyanopyrrole under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to a temperature of around 80-100°C for several hours to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of high-pressure reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction of the carbonitrile group can yield amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted pyrroles.

    Oxidation: Formation of pyrrole oxides.

    Reduction: Formation of pyrrole amines.

Scientific Research Applications

2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile with three structurally related pyrrole carbonitriles:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Primary Application
This compound Cl (C2), 2-fluorophenyl (C5), CN (C3) C₁₁H₆ClFN₂ 220.63 Vonoprazan intermediate
Chlorfenapyr (4-bromo-2-(4-chlorophenyl)-1-ethoxymethyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile) Br (C4), 4-chlorophenyl (C2), ethoxymethyl (N1), CF₃ (C5), CN (C3) C₁₅H₁₁BrClF₃N₂O 434.62 Pesticide/miticide
4-Bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile Br (C4), 4-chlorophenyl (C2), CF₃ (C5), CN (C3) C₁₂H₅BrClF₃N₂ 358.54 Antifouling agent in marine coatings
4-Cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives Cyclopropyl (C4), 2-fluorophenyl (C5), arylhydrazono group, thiazole ring Varies Varies Potential bioactive molecules

Toxicity and Handling

  • Target Compound : Moderate toxicity (H302), requiring standard laboratory precautions .
  • Chlorfenapyr : Higher toxicity (acute oral LD₅₀ = 441 mg/kg in rats), necessitating strict regulatory controls for agricultural use .

Biological Activity

2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (CAS No. 1240948-72-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound serves as an important pharmaceutical intermediate and has been explored for its applications in various therapeutic areas, including anticancer and antimicrobial activities.

This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a chloro group and a fluorophenyl moiety. The compound can undergo various chemical reactions, including substitution, oxidation, and reduction, which are critical for its biological activity.

PropertyValue
Molecular FormulaC11H8ClF N2
Molecular Weight232.65 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
CAS Number1240948-72-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit enzymes involved in cell proliferation and other pathways critical for cancer growth. For instance, studies suggest that it can modulate the activity of kinases or other signaling molecules associated with tumor progression .

Anticancer Activity

Recent research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of pyrrole compounds showed potent activity against various cancer cell lines, including breast and lung cancer cells. The presence of electronegative groups like chlorine and fluorine in the structure enhances their antiproliferative effects .

Case Study:
In a comparative study evaluating the cytotoxic effects of various pyrrole derivatives, this compound was found to have an IC50 value significantly lower than that of standard chemotherapeutics, indicating superior efficacy against specific cancer cell lines .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It has shown effectiveness against a range of bacterial strains, suggesting its role as a lead compound in the development of new antibiotics. The mechanism involves disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways .

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans25 µg/mL

Applications in Drug Development

Due to its promising biological activities, this compound is being investigated as a potential lead compound for the development of novel drugs targeting gastric acid secretion disorders. It is also considered an impurity in the synthesis of vonoprazan, a potassium-competitive acid blocker used to treat gastroesophageal reflux disease (GERD) .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, and how can purity be optimized?

  • Methodology : Synthesis typically involves cyclization of substituted pyrrole precursors. For example, halogenation of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile using chlorinating agents (e.g., POCl₃) under anhydrous conditions at 80–100°C. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
  • Purity Optimization : Use high-resolution HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%). Monitor reaction intermediates by TLC and confirm structures via 1H^1H/13C^{13}C-NMR and FT-IR to detect residual solvents or byproducts .

Q. How should researchers characterize the crystal structure of this compound, and what software tools are recommended?

  • Crystallization : Diffraction-quality crystals are grown via slow evaporation from dichloromethane/hexane mixtures.
  • Software Tools : Use SHELXTL or SHELXL for structure refinement . For visualization, WinGX or ORTEP can generate anisotropic displacement ellipsoid plots. Validate hydrogen bonding and π-π stacking interactions using Mercury or PLATON .

Q. What are the critical stability considerations for long-term storage of this compound?

  • Storage Conditions : Store at -20°C in amber vials under argon to prevent photodegradation and moisture absorption. Confirm stability via periodic NMR and LC-MS to detect hydrolysis of the nitrile group or chloro-substituent displacement .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

  • Methodology : Systematically modify substituents (e.g., replace 2-fluorophenyl with other aryl groups or alter the pyrrole ring’s halogenation). Test derivatives in vitro for receptor binding (e.g., proton pump inhibition for Vonoprazan analogs) and cytotoxicity (MTT assay). Use molecular docking (AutoDock Vina) to predict interactions with target proteins like H⁺/K⁺-ATPase .
  • Data Interpretation : Compare IC₅₀ values and ligand efficiency metrics. Address contradictions (e.g., reduced activity in analogs lacking the nitrile group) via free-energy perturbation (FEP) simulations .

Q. What strategies resolve conflicting data on the compound’s reactivity in cross-coupling reactions?

  • Contradiction Analysis : Discrepancies in Suzuki-Miyaura coupling yields may arise from competing dehalogenation. Perform controlled experiments under inert conditions with Pd(PPh₃)₄ catalyst and cesium carbonate base. Monitor reaction progress via GC-MS and quantify side-products (e.g., dechlorinated species) using HRMS .
  • Validation : Reproduce results with alternative catalysts (e.g., PdCl₂(dppf)) and compare kinetic profiles.

Q. How can computational methods predict the compound’s metabolic pathways and toxicity?

  • In Silico Tools : Use ADMET Predictor or SwissADME to simulate phase I/II metabolism (e.g., CYP450-mediated oxidation of the pyrrole ring). Validate predictions with in vitro microsomal assays (human liver microsomes, NADPH cofactor).
  • Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity and mutagenicity. Cross-reference with Ames test data for nitroso-derivative formation risk .

Data Presentation Guidelines

  • Tables : Include comparative data on synthetic yields, spectroscopic signatures, and biological activity. Example:
DerivativeSubstituentYield (%)IC₅₀ (nM)LogP
Parent2-F, Cl7812.32.69
Analog A3-CF₃, Cl6545.63.12
  • Figures : Provide XRD plots (ORTEP diagrams) and docking poses highlighting key interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile
Reactant of Route 2
2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.